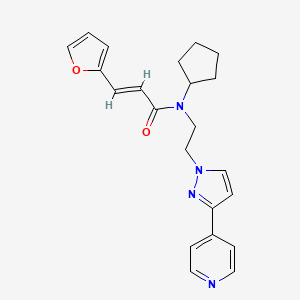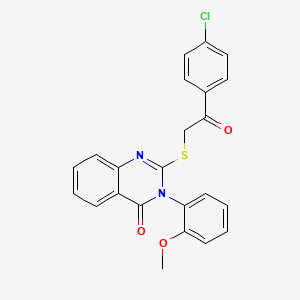
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinazolin-4(3H)-one derivatives often involves multi-step reactions starting from basic aromatic amines or anilines. For example, one common pathway for synthesizing quinazolinone derivatives includes cyclization reactions, substitution reactions, and sometimes the use of dithiocarbamic acid as a precursor. Specific synthesis methods vary based on the desired substitutions on the quinazolinone ring (Osarumwense Peter Osarodion, 2023).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of the quinazolinone nucleus, which can be modified with various substituents to enhance biological activity. The molecular structure is typically confirmed using spectroscopic methods such as NMR, MS, and sometimes X-ray crystallography. These techniques help elucidate the positions of substituents on the ring and verify the successful synthesis of the target compound. Studies on similar compounds have detailed their structural properties using density functional theory (DFT) calculations to explore geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis (Qing-mei Wu et al., 2022).
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research has shown that certain derivatives of quinazolin-4(3H)-ones, including compounds structurally similar to 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one, exhibit significant antitumor activity. Compounds 3b and 3d were identified as broad-spectrum antitumors effective against multiple tumor cell lines, suggesting their potential as templates for developing potent antitumor agents (Gawad, Georgey, Youssef, & El-Sayed, 2010).
Analgesic and Anti-inflammatory Activities
Several studies have synthesized and tested derivatives of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones for analgesic and anti-inflammatory activities. Some compounds, notably AS3 and AS2, displayed significant analgesic and anti-inflammatory properties, with moderate potency compared to standard drugs like diclofenac sodium. These compounds also exhibited mild ulcerogenic potential, which is an important consideration in drug development (Alagarsamy et al., 2011).
Antihistaminic Agents
Research has been conducted on the synthesis of novel 3-(4-chlorophenyl)-2-(2-(4-substituted)-2-oxoethylthio)quinazolin-4(3H)-one derivatives as antihistamine agents. These compounds have shown promising H1-antihistaminic activity in vivo, with some compounds providing significant protection against histamine-induced bronchospasm in animal models. Notably, certain compounds exhibited less sedation compared to standard antihistamines like chlorpheniramine maleate, making them potential leads for further antihistaminic drug development (Alagarsamy et al., 2014).
Antihypertensive Activity
Quinazolin-4(3H)-one derivatives have also been explored for their antihypertensive properties. Some compounds in this category demonstrated potent antihypertensive activity through α1-adrenergic receptor blocking properties, similar to clinically used drugs like prazosin, without affecting heart rate. This indicates their potential as therapeutic agents in managing hypertension (Rahman et al., 2014).
Antimicrobial Activity
Compounds derived from 4(3H)-quinazolinone rings, including those similar to 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one, have been investigated for antimicrobial properties. These derivatives have shown notable antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents (Patel et al., 2010).
Eigenschaften
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(2-methoxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3S/c1-29-21-9-5-4-8-19(21)26-22(28)17-6-2-3-7-18(17)25-23(26)30-14-20(27)15-10-12-16(24)13-11-15/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALYRQXUBJTAOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

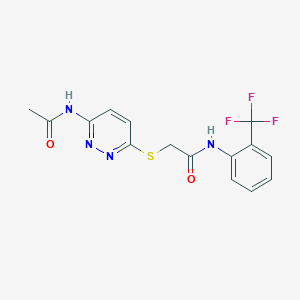
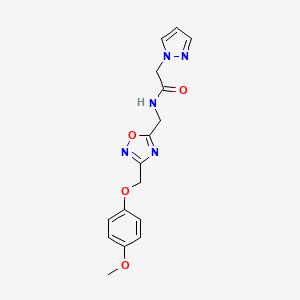
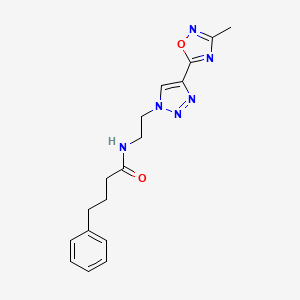
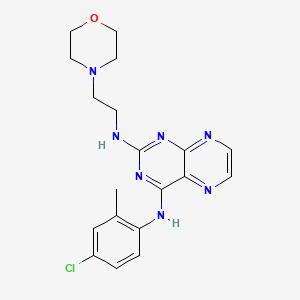
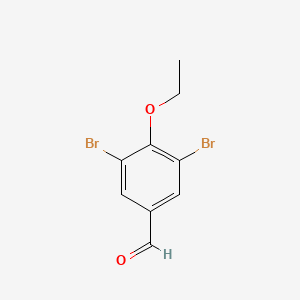
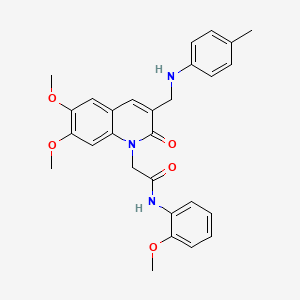
![(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2498485.png)


![Tert-butyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2498490.png)
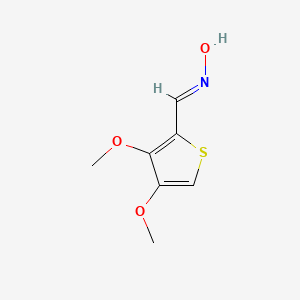
![7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL](/img/structure/B2498494.png)

